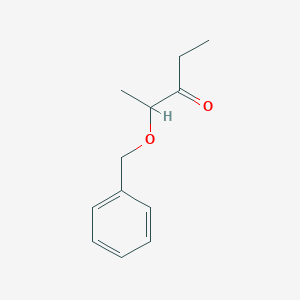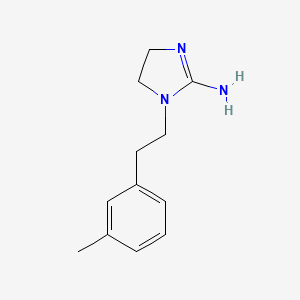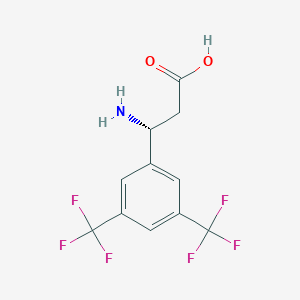![molecular formula C20H18FN3OS B12831839 Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B12831839.png)
Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is substituted with a cyclopropyl group, a fluorophenyl group, and a thioether linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a suitable thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Electrophiles such as halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazoline derivatives
Substitution: Functionalized fluorophenyl derivatives
Scientific Research Applications
Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the thioether linkage may participate in covalent bonding with target proteins. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-
- Acetamide, N-(4-fluorophenyl)-2-chloro-
- Acetamide, N-cyclopentyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-
Uniqueness
Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- is unique due to the presence of the cyclopropyl group, which imparts rigidity and influences the compound’s three-dimensional conformation. This structural feature can enhance binding specificity and selectivity for certain biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H18FN3OS |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H18FN3OS/c1-12-2-9-16-17(10-12)23-19(13-3-5-14(21)6-4-13)24-20(16)26-11-18(25)22-15-7-8-15/h2-6,9-10,15H,7-8,11H2,1H3,(H,22,25) |
InChI Key |
YXPVZHLNSFULTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(tert-Butyl)dibenzo[b,d]furan-4-amine](/img/structure/B12831757.png)
![4-Amino-1H-benzo[d]imidazol-7-ol](/img/structure/B12831764.png)


![5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B12831781.png)




![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide](/img/structure/B12831819.png)



